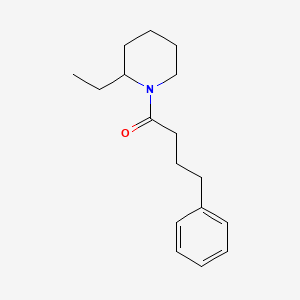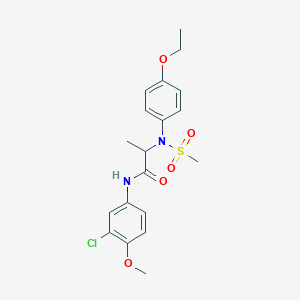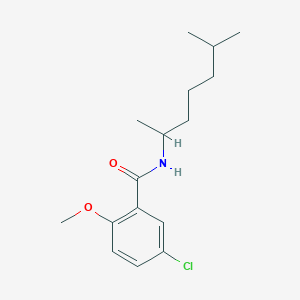
5-(2-fluorophenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
The compound “5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” is a fluorophenyl-containing pyrazole derivative . It’s related to a class of compounds known as pyrazoles, which are heterocyclic azo-derived compounds with various biological activities .
Synthesis Analysis
The synthesis of a similar compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, followed by reactions with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .
Molecular Structure Analysis
The molecular structure of these types of compounds can be quite complex. For example, the compound “1-[5-(2-fluorophenyl)-1-(pyridin-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate” has a molecular formula of C21H20FN3O6S .
Chemical Reactions Analysis
Vinyl sulfones, which are related to the sulfonyl group in your compound, are known for their synthetic utility in organic chemistry. They participate in 1,4-addition reactions and cycloaddition reactions .
Physical and Chemical Properties Analysis
The compound “5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” has a molecular weight of 189.19 g/mol, a topological polar surface area of 32.9 Ų, and a rotatable bond count of 2 .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for these types of compounds are likely to be in the field of medicinal chemistry, given their various biological activities. For example, a fluorinated pyrazole compound has shown potential inhibition against Estrogen Receptor α, making it a promising candidate as an anti-breast cancer agent .
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-3-(2-fluorophenyl)-5-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)27(25,26)17-11-5-2-6-12-17/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFAPGOPZZINKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B3977335.png)

acetate](/img/structure/B3977351.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3977354.png)


![3-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3977371.png)
![5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride](/img/structure/B3977381.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3977394.png)



![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
